molecular formula C6H8N4 B092192 Pyridine-2-carboximidohydrazide CAS No. 1005-02-3

Pyridine-2-carboximidohydrazide

Cat. No.: B092192
CAS No.: 1005-02-3
M. Wt: 136.15 g/mol
InChI Key: DKTIHEQAQFSEAB-UHFFFAOYSA-N
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Description

Pyridine-2-carboximidohydrazide, also known as this compound, is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.159 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2-carboximidohydrazide typically involves the reaction of pyridine-2-carboxylic acid with hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboximidohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis
Pyridine-2-carboximidohydrazide serves as a crucial reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of various chemical compounds. It is particularly useful in the synthesis of amidrazones, which are known for their diverse biological activities.

Coordination Chemistry
In coordination chemistry, this compound functions as a ligand, forming complexes with transition metals. These metal-ligand complexes can exhibit unique properties, making them valuable in catalysis and materials science.

Biological Applications

Antimicrobial Activity
Research has demonstrated that this compound derivatives possess significant antimicrobial properties. A study synthesized novel pyridyl-2-amidrazone derivatives that exhibited potent activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values for these compounds ranged from 4 to 256 μg/ml, indicating their potential as therapeutic agents against resistant strains .

Antiviral Properties
The compound has also been investigated for its antiviral properties. Amidrazones derived from this compound have shown effectiveness against viral infections, suggesting that further exploration could lead to the development of new antiviral therapies .

Medical Applications

Therapeutic Potential
Ongoing research is focused on the therapeutic applications of this compound in treating various diseases. Its derivatives have been studied for anti-inflammatory effects and as potential candidates for cancer therapy due to their ability to inhibit specific biological pathways involved in tumor growth .

Case Study: Anticancer Agents
A recent study highlighted the design and synthesis of pyridine-based compounds that demonstrated anticancer activity through selective targeting of cancer cells while sparing normal cells. These findings point towards the compound's potential role in developing new anticancer drugs .

Industrial Applications

This compound is utilized in the production of new materials and as an intermediate in synthesizing other chemical compounds. Its ability to enhance the properties of materials makes it valuable in various industrial applications, including agriculture and pharmaceuticals .

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundTarget MicroorganismMIC (μg/ml)Activity Level
2a 1Staphylococcus aureus32Moderate
2a 2Candida albicans16High
2a 3Escherichia coli32Moderate
2a 4Candida albicans64Moderate

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxylic acid
  • Pyridine-2-carboxamide
  • Pyridine-2-carboxaldehyde

Uniqueness

Pyridine-2-carboximidohydrazide is unique due to its specific structure and reactivity . It has distinct chemical properties that make it suitable for various applications, including its ability to form stable complexes with metal ions and its potential biological activities.

Biological Activity

Pyridine-2-carboximidohydrazide, a derivative of amidrazone, has garnered attention in recent years for its diverse biological activities. This compound exhibits significant antimicrobial, antitumor, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation in various models.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. A study highlighted the compound's effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimal inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget OrganismMIC (µg/mL)
2a1Staphylococcus aureus4
2a2Candida albicans16
2a3Escherichia coli32
2a4Pseudomonas aeruginosa64

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including melanoma and leukemia cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through redox activity .

Case Studies

  • Study on Antimicrobial Efficacy :
    In a comparative study, derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited stronger antibacterial effects than conventional antibiotics like ciprofloxacin .
  • Antitumor Mechanism Investigation :
    A study explored the cytotoxic effects of copper(II) complexes derived from this compound. These complexes demonstrated enhanced antitumor activity through mechanisms involving oxidative stress and interaction with cellular thiols, leading to increased cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications in substituents can significantly alter its efficacy:

  • Hydrophobic Substituents : Enhance penetration into bacterial membranes.
  • Functional Groups : Influence the interaction with biological targets, affecting both antimicrobial and antitumor activities.

Properties

IUPAC Name

N'-aminopyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTIHEQAQFSEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061397
Record name 2-Pyridinecarboximidic acid, hydrazide
Source EPA DSSTox
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-02-3
Record name 2-Pyridinecarboximidic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboximidic acid, hydrazide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinecarboximidic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-carboximidohydrazide
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Synthesis routes and methods I

Procedure details

A solution of pyridine-2-carbonitrile 20 g (192 mM), hydrazine hydrate (3 eq.) in ethanol (50 ml) is stirred at room temperature for 18 hrs. Reaction mass is then diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulphate and concentrated under vacuum to yield desired compound.
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Synthesis routes and methods II

Procedure details

2-Cyanopyridine (5.2 g, 50 mmol) and hydrazine hydrate (2.95 g, 50 mmol) were mixed and a small amount of ethanol was added to obtain a clear solution. After standing overnight at ambient temperature, the resulting white crystals were collected by filtration. The resulting product was washed with diethyl ether and dried in the air to afford pyridine-2-carbohydrazonamide.
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5.2 g
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